O-Nitrophenyl beta-D-cellobioside
CAS No.: 70867-33-3
VCID: VC20754633
Molecular Formula: C18H25NO13
Molecular Weight: 463.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Molecular Formula and Weight
Biological and Chemical ApplicationsO-Nitrophenyl beta-D-cellobioside is primarily utilized in various fields of biological and chemical research: Enzyme Activity AssaysThis compound serves as a substrate for different glycosidases, enabling researchers to study enzyme kinetics and mechanisms in carbohydrate metabolism. It is particularly useful for assessing the activity of cellulases and other enzymes involved in cellulose degradation. Cellulose ResearchIt plays a significant role in studies related to cellulose degradation, which is crucial for biofuel production. By understanding the interactions between enzymes and cellulose substrates, researchers can enhance the efficiency of biomass conversion processes. Biotechnology ApplicationsIn biotechnology, O-Nitrophenyl beta-D-cellobioside is used to evaluate the expression of genes involved in carbohydrate processing, especially in genetically modified organisms. Analytical ChemistryThe compound is employed in chromatographic techniques to analyze glycosidic bonds in polysaccharides, providing insights into carbohydrate structure and function. Pharmaceutical ResearchIt is also useful in drug formulation studies, particularly for carbohydrate-based drugs, enhancing the understanding of drug interactions and bioavailability. Research FindingsRecent studies have focused on the physicochemical characterization of O-Nitrophenyl beta-D-cellobioside and its derivatives: Conformational AnalysisResearch indicates that O-Nitrophenyl beta-D-cellobioside exhibits significant conformational flexibility within the glycosidic bond. This flexibility can influence its reactivity and interactions with enzymes, which is crucial for understanding its behavior in biochemical assays . Solvatomorphs CharacterizationStudies have identified various solvatomorphs of O-Nitrophenyl beta-D-cellobioside through techniques such as PXRD (Powder X-ray Diffraction), FTIR (Fourier Transform Infrared Spectroscopy), and solid-state NMR (Nuclear Magnetic Resonance). These analyses reveal important details about the solid forms of the compound and their potential applications in enzyme studies . |
---|---|
CAS No. | 70867-33-3 |
Product Name | O-Nitrophenyl beta-D-cellobioside |
Molecular Formula | C18H25NO13 |
Molecular Weight | 463.4 g/mol |
IUPAC Name | 2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-4-2-1-3-7(8)19(27)28/h1-4,9-18,20-26H,5-6H2 |
Standard InChIKey | CYCLRDYAFVRUDE-KFRZSCGFSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Canonical SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Synonyms | 2-Nitrophenyl 4-O-β-D-Glucopyranosyl-β-D-glucopyranoside; |
PubChem Compound | 12001509 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume